molecular formula C71H81N19O18S5 B576535 Siomycin CAS No. 11017-43-9

Siomycin

货号: B576535
CAS 编号: 11017-43-9
分子量: 1648.9 g/mol
InChI 键: AKFVOKPQHFBYCA-ASKSIGGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型

Siomycin A 会发生各种化学反应,包括:

    氧化: this compound A 可以被氧化形成不同的衍生物。

    还原: 还原反应可以修饰硫肽结构。

    取代: 取代反应可以在分子中引入不同的官能团。

常用的试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种有机溶剂 .

形成的主要产物

这些反应形成的主要产物包括具有改变的生物活性的修饰的硫肽衍生物 .

生物活性

Siomycin A, a thiopeptide antibiotic derived from the fermentation products of an endophytic actinobacterium associated with the medicinal plant Acanthopanax senticosus, has garnered attention for its potential antitumor properties. This article explores the biological activity of this compound A, focusing on its effects on cancer cell lines, mechanisms of action, and relevant research findings.

Antitumor Effects

This compound A has been shown to exhibit significant antitumor activity across various human cancer cell lines. Research indicates that it inhibits cell proliferation in a dose- and time-dependent manner. The compound has been tested on several cell lines, including:

  • K562 (human leukemia)
  • MiaPaCa-2 (human pancreatic cancer)
  • OVCAR3 (human ovarian cancer)

Key Findings

  • Cell Viability and Morphology :
    • The IC50 values for this compound A were determined as follows:
      • K562 cells: 6.25±3.60μmol/L6.25\pm 3.60\,\mu mol/L at 24 hours
      • MiaPaCa-2 cells: 6.38±5.73μmol/L6.38\pm 5.73\,\mu mol/L at 24 hours, decreasing to 0.54±0.02μmol/L0.54\pm 0.02\,\mu mol/L at 72 hours .
    • Morphological changes were observed under an inverted phase contrast microscope; cells transitioned from a spindle shape to a spherical shape at higher concentrations, indicating a loss of viability .
  • Apoptosis Induction :
    • This compound A significantly increased the percentage of apoptotic cells as measured by flow cytometry. The expression levels of pro-apoptotic markers were upregulated while anti-apoptotic markers were downregulated .
  • Reactive Oxygen Species (ROS) Production :
    • In ovarian cancer cell lines PA1 and OVCAR3, this compound A induced ROS production, which contributed to its cytotoxic effects. The study highlighted that this compound A inhibited major antioxidant enzymes, enhancing oxidative stress within the cells .

This compound A's antitumor activity is believed to be mediated through several mechanisms:

  • Inhibition of FoxM1 :
    • This compound A effectively inhibits FoxM1 transcriptional activity, which is crucial for cell proliferation and survival in many cancers. This inhibition leads to reduced expression of genes involved in cell cycle progression and apoptosis resistance .
  • Matrix Metalloproteinases (MMPs) :
    • The antibiotic downregulates MMP-2 and MMP-9, which are associated with tumor invasion and metastasis .

Case Studies

The following case studies illustrate the application of this compound A in cancer research:

StudyCell LineIC50 (µmol/L)Key Findings
Study 1K5626.25 ± 3.60 at 24hSignificant reduction in cell viability and induction of apoptosis
Study 2MiaPaCa-20.54 ± 0.02 at 72hMorphological changes from spindle to spherical shape; downregulation of α-tubulin
Study 3OVCAR3Not specifiedInduction of ROS and inhibition of antioxidant enzymes leading to increased cytotoxicity

属性

CAS 编号

11017-43-9

分子式

C71H81N19O18S5

分子量

1648.9 g/mol

IUPAC 名称

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14-

InChI 键

AKFVOKPQHFBYCA-ASKSIGGCSA-N

SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

手性 SMILES

C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

规范 SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

同义词

siomycin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。